

physical and chemical properties of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside

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An In-depth Technical Guide to 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside**, a notable triterpenoid glycoside. This document details its structural characteristics, isolation protocols, and cytotoxic activities, presenting data in a clear and accessible format for scientific and research applications.

Chemical and Physical Properties

25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside is a cycloartane triterpene glycoside isolated from the roots of *Actaea asiatica*.^[1] Its structure is characterized by a cimigenol aglycone core, functionalized with an ethyl group at the C-25 position and a β -D-xylopyranoside moiety attached at the C-3 position.

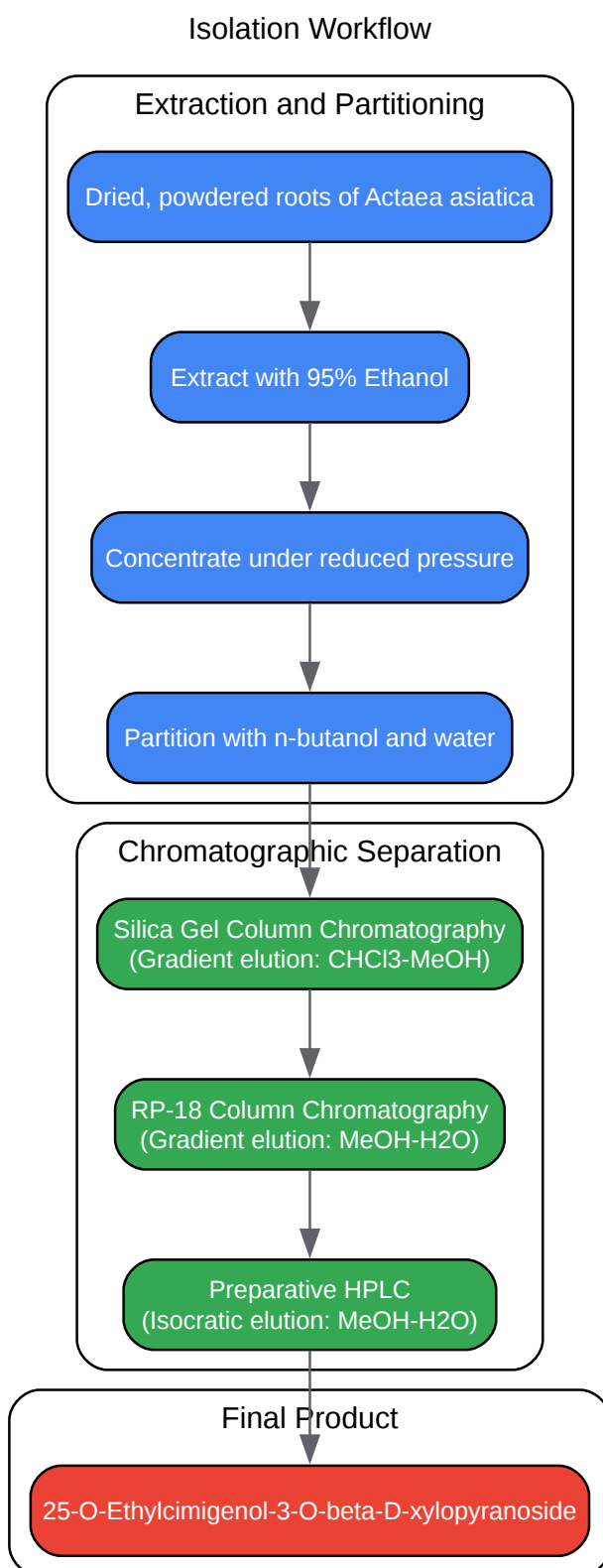
While specific experimental data for some physical properties of **25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside** are not readily available in the literature, the properties of the parent compound, Cimigenol-3-O-beta-D-xylopyranoside, are provided for comparison.

Property	Value (25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside)	Value (Cimigenol-3-O-beta-D-xylopyranoside)
Molecular Formula	C37H60O9	C35H56O9[2][3]
Molecular Weight	648.87 g/mol	620.81 g/mol [2]
Appearance	White powder	Off-white crystals[2]
Melting Point	Not Reported	269-271 °C[2]
Boiling Point	Not Reported	740.3 ± 60.0 °C (Predicted)[2]
Solubility	Not Reported	Soluble in methanol, ethanol, and DMSO[2]
HRESIMS	[M + Na] ⁺ m/z 671.4130 (Calcd. for C37H60O9Na, 671.4135)	Not applicable

Experimental Protocols

Isolation of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside from *Actaea asiatica*

The following protocol is based on the method described by Gao et al. (2006).



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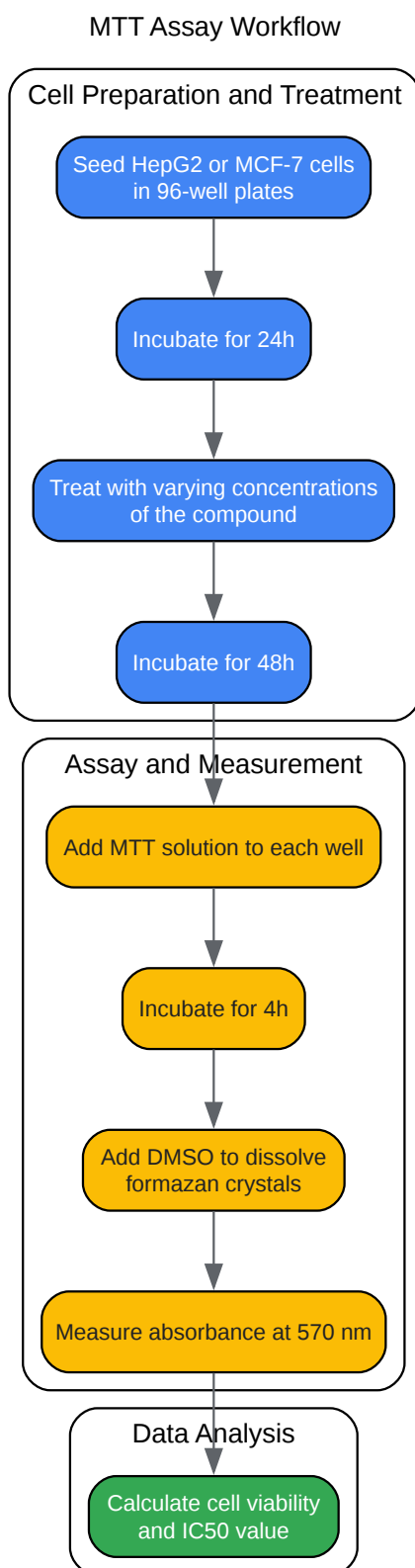
Caption: Workflow for the isolation of the target compound.

Methodology:

- **Extraction:** The dried and powdered roots of *Actaea asiatica* are extracted exhaustively with 95% ethanol.
- **Concentration:** The ethanol extract is concentrated under reduced pressure to yield a crude extract.
- **Partitioning:** The crude extract is suspended in water and partitioned with n-butanol. The n-butanol soluble fraction is retained.
- **Silica Gel Chromatography:** The n-butanol fraction is subjected to column chromatography on a silica gel column. A gradient elution system of chloroform-methanol is used to separate the components into several fractions.
- **Reversed-Phase Chromatography:** The fraction containing the target compound is further purified by column chromatography on a reversed-phase (RP-18) column, using a methanol-water gradient elution.
- **Preparative HPLC:** Final purification is achieved by preparative high-performance liquid chromatography (HPLC) with a methanol-water isocratic elution to yield pure **25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside**.

Cytotoxicity Assay Protocol (MTT Assay)

The cytotoxic activity of **25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside** against human cancer cell lines, such as hepatocellular carcinoma (HepG2) and breast cancer (MCF-7), can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.



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Caption: General workflow for the MTT cytotoxicity assay.

Methodology:

- **Cell Seeding:** Cancer cells (HepG2 or MCF-7) are seeded in 96-well plates at a specific density (e.g., 5×10^4 cells/mL) and allowed to adhere for 24 hours.
- **Compound Treatment:** The cells are then treated with various concentrations of **25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside** and incubated for a further 48 hours.
- **MTT Addition:** After the incubation period, MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

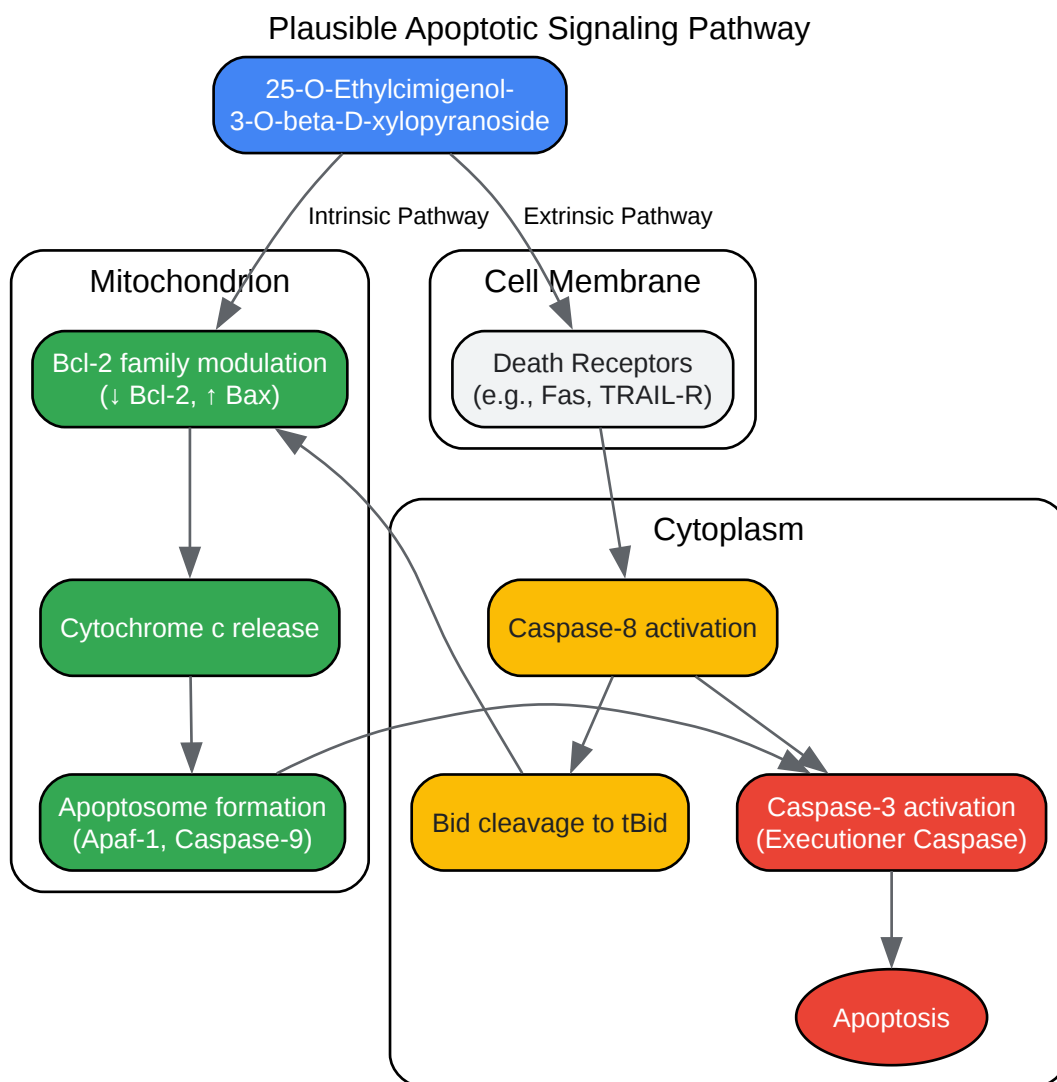
Biological Activity and Potential Signaling Pathways

25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside has demonstrated notable cytotoxic activity against human cancer cell lines.

Cell Line	Cancer Type	IC50 (μM)
HepG2	Hepatocellular Carcinoma	11.79
MCF-7	Breast Cancer	11.99

While the specific signaling pathways affected by **25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside** have not been explicitly elucidated, triterpenoid saponins from the genus *Actaea* are known to induce apoptosis in cancer cells. The cytotoxic mechanism likely involves the induction of programmed cell death (apoptosis) through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

A plausible mechanism involves the modulation of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade.



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Caption: A representative diagram of apoptosis induction.

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- To cite this document: BenchChem. [physical and chemical properties of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1258701#physical-and-chemical-properties-of-25-o-ethylcimigenol-3-o-beta-d-xylopyranoside]

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